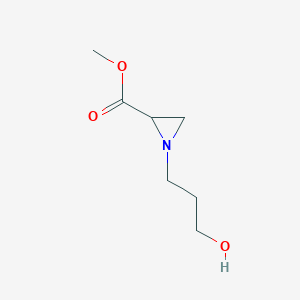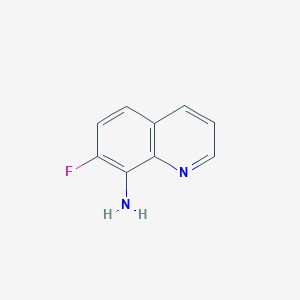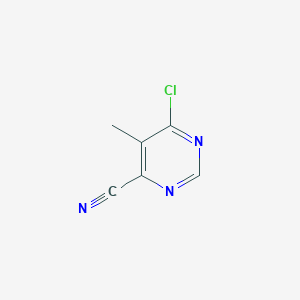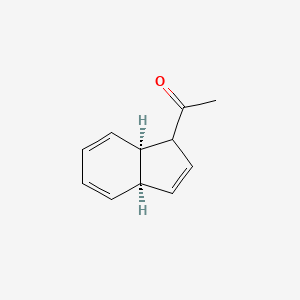
Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate is an organic compound belonging to the aziridine family Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Synthetic Routes and Reaction Conditions:
Nucleophilic Ring Opening of Aziridines: One common method involves the nucleophilic ring opening of aziridines with suitable nucleophiles.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production methods often involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are fine-tuned to maximize efficiency and minimize by-products.
Types of Reactions:
Reduction: Reduction reactions can target the aziridine ring, leading to ring-opening and formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to induce ring-opening.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aziridine derivatives.
科学的研究の応用
Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential anticancer and antiviral agents.
Materials Science: The compound’s reactivity makes it useful in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic residues.
作用機序
The mechanism of action of methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate involves its high ring strain, which makes the aziridine ring highly reactive. This reactivity allows it to undergo nucleophilic ring-opening reactions, forming covalent bonds with nucleophiles such as thiols, amines, and hydroxyl groups. These interactions can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical studies .
類似化合物との比較
Aziridine-2-carboxylic acid: Similar in structure but lacks the hydroxypropyl group, making it less versatile in certain reactions.
N-(3-hydroxypropyl)aziridine: Similar but without the carboxylate group, affecting its reactivity and applications.
Uniqueness: Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate is unique due to the presence of both the hydroxypropyl and carboxylate groups, which enhance its reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler counterparts.
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6-5-8(6)3-2-4-9/h6,9H,2-5H2,1H3 |
InChIキー |
NBYBVGKQPNJZLC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CN1CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)




![2-Methylspiro[2.4]heptane-1-carboxamide](/img/structure/B11918705.png)
![6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine](/img/structure/B11918709.png)


![Indeno[2,1-b]pyrrole](/img/structure/B11918725.png)
![7H-Furo[3,2-f]indole](/img/structure/B11918728.png)



